molecular formula C7H8N2O B11815048 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol

Cat. No.: B11815048
M. Wt: 136.15 g/mol
InChI Key: SUZFRIVPNGYZSE-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H8N2O It features a pyrazole ring substituted with a methyl group at the 1-position and a propynyl alcohol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond in the propynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-al (aldehyde) or 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-ynoic acid (carboxylic acid).

    Reduction: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-ol (alkene) or 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol (alkane).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol is unique due to the presence of both a pyrazole ring and a propynyl alcohol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H8N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,4H2,1H3

InChI Key

SUZFRIVPNGYZSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C#CCO

Origin of Product

United States

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